

A Comprehensive Technical Guide to the Spectral Analysis of Ethyl Pentadecanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl pentadecanoate*

Cat. No.: *B153911*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **ethyl pentadecanoate**. The information is presented to be a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of this long-chain fatty acid ester.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry of **ethyl pentadecanoate**.

Table 1: ^1H NMR Spectral Data for **Ethyl Pentadecanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-O-CH ₂ -CH ₃
~2.28	Triplet	2H	-CH ₂ -COO-
~1.63	Quintet	2H	-CH ₂ -CH ₂ -COO-
~1.25	Multiplet	22H	-(CH ₂) ₁₁ -
~1.25	Triplet	3H	-O-CH ₂ -CH ₃
~0.88	Triplet	3H	CH ₃ -(CH ₂) ₁₂ -

Table 2: ¹³C NMR Spectral Data for **Ethyl Pentadecanoate**

Chemical Shift (δ) ppm	Assignment
~173.9	C=O
~60.1	-O-CH ₂ -CH ₃
~34.4	-CH ₂ -COO-
~31.9	-(CH ₂) _n -
~29.7	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.4	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.1	-(CH ₂) _n -
~25.0	-CH ₂ -CH ₂ -COO-
~22.7	CH ₃ -CH ₂ -
~14.3	-O-CH ₂ -CH ₃
~14.1	CH ₃ -

Table 3: Mass Spectrometry Data for **Ethyl Pentadecanoate** (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment
270	Low	[M] ⁺ (Molecular Ion)
225	Moderate	[M - OCH ₂ CH ₃] ⁺
157	High	[CH ₃ (CH ₂) ₁₀ CO] ⁺
101	High	[CH ₂ =C(OH)OCH ₂ CH ₃] ⁺ (McLafferty Rearrangement)
88	Very High	[CH ₃ CH ₂ OC(OH)=CH ₂] ⁺
73	Moderate	[COOCH ₂ CH ₃] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺
29	Moderate	[CH ₃ CH ₂] ⁺

Experimental Protocols

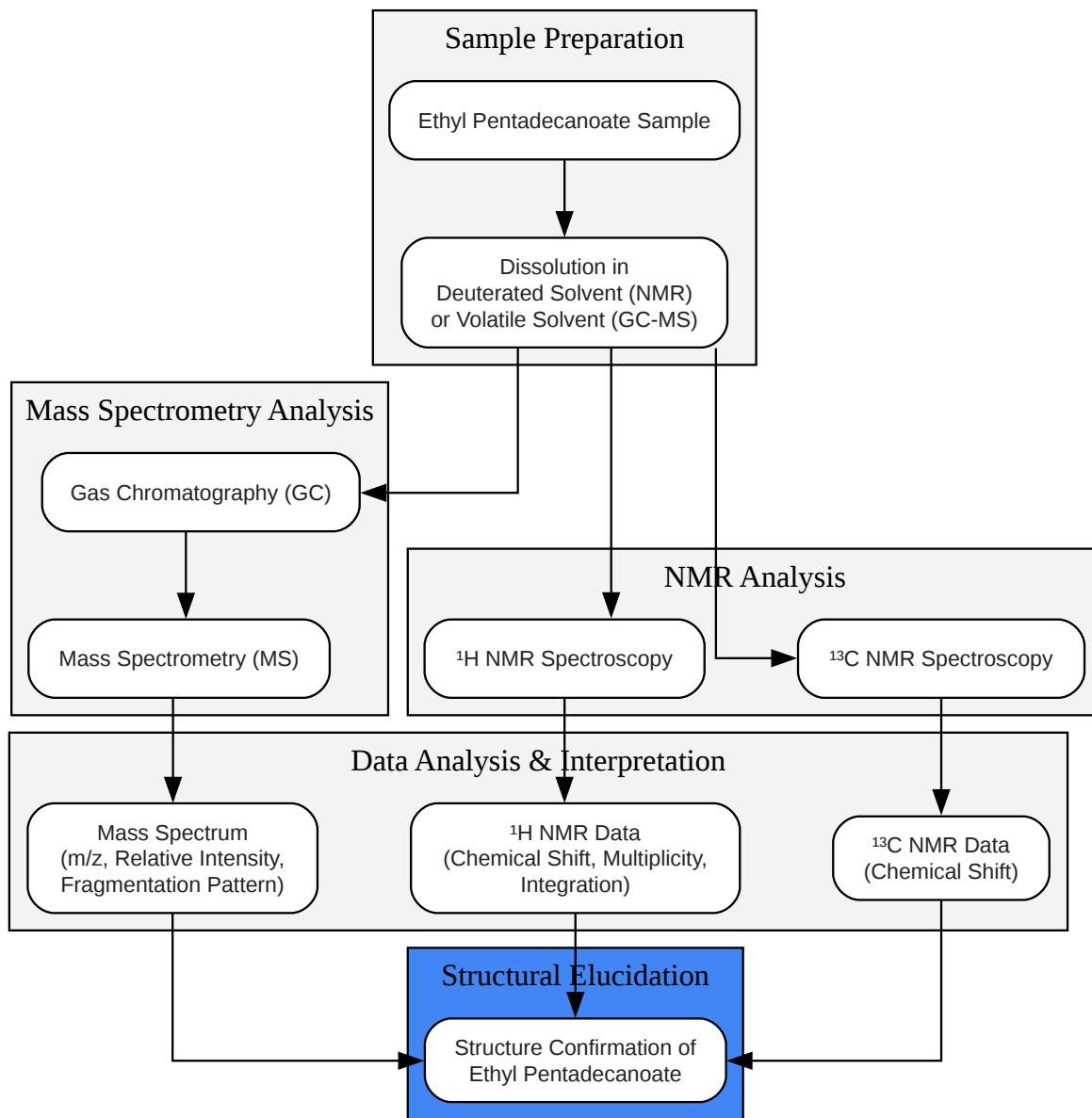
The following are detailed methodologies that are typically employed for the acquisition of NMR and MS data for long-chain fatty acid esters like **ethyl pentadecanoate**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **ethyl pentadecanoate** is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or a Varian A-60D, is used for data acquisition.[1]
 - Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence is typically used.
- Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
- Spectral Width: A spectral width of approximately 10-12 ppm is set.
- Temperature: The experiment is usually conducted at room temperature (298 K).

- Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.


- ¹³C NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 100 MHz for carbon) is used.
 - Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
 - Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is used to ensure quantitative accuracy, especially for quaternary carbons.
 - Spectral Width: A spectral width of about 200-220 ppm is used to cover the entire range of carbon chemical shifts.
 - Temperature: The experiment is performed at room temperature (298 K).
 - Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication and Fourier transformed, followed by phase and baseline corrections.

2.2. Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is the standard for analyzing volatile and semi-volatile compounds like **ethyl pentadecanoate**.[\[1\]](#)
- Gas Chromatography (GC) Method:
 - Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is commonly used.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of around 1 mL/min.
 - Injection: A small volume (e.g., 1 μ L) of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected in split or splitless mode.
 - Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragments.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-500 amu to detect the molecular ion and significant fragments.
 - Ion Source Temperature: The ion source is typically maintained at a temperature of around 230°C.
 - Interface Temperature: The GC-MS interface temperature is set to be similar to the final GC oven temperature (e.g., 280°C) to prevent condensation of the analyte.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **ethyl pentadecanoate**, from sample preparation to data interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **ethyl pentadecanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl pentadecanoate | C17H34O2 | CID 38762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectral Analysis of Ethyl Pentadecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153911#spectral-data-for-ethyl-pentadecanoate-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com